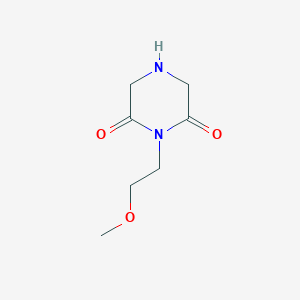
1-(2-Methoxyethyl)piperazine-2,6-dione
Descripción general
Descripción
1-(2-Methoxyethyl)piperazine-2,6-dione (MEPPD) is a novel small molecule that has been studied in recent years for its potential therapeutic and research applications. MEPPD has unique properties that make it an attractive candidate for a variety of scientific and medical applications.
Aplicaciones Científicas De Investigación
Fluorescent Ligands for Receptor Visualization
A study by Lacivita et al. (2009) focused on synthesizing a series of long-chain 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety. These compounds displayed high to moderate 5-HT1A receptor affinity and were evaluated for visualizing 5-HT1A receptors overexpressed in CHO cells using fluorescence microscopy, highlighting their application in receptor visualization and neuroscientific research (Lacivita et al., 2009).
Synthesis of Bridged Piperazine-3-ones
Research by Veerman et al. (2003) explored the synthesis of 2,6-bridged piperazine-3-ones starting from alpha-amino acids. This study demonstrates the utility of N-acyliminium ion chemistry in generating structurally diverse piperazine derivatives, which could find applications in drug development and organic synthesis (Veerman et al., 2003).
Organic Crystal Engineering
Wells et al. (2012) investigated the synthesis, crystal packing, and thermochemistry of 1,4-piperazine-2,5-diones derived from 2-amino-4,7-dialkoxyindan-2-carboxylic acids. The study provides insights into the supramolecular organization of piperazinediones, contributing to the field of organic crystal engineering and material science (Wells et al., 2012).
Cardiotropic Activity
Mokrov et al. (2019) synthesized a new group of compounds, 1-(methoxybenzyl)-4-[2-((methoxybenzyl)amino)ethyl]piperazin-2,3-diones, and evaluated their cardiotropic activity. The study suggests the potential therapeutic applications of these compounds in treating cardiac arrhythmias (Mokrov et al., 2019).
HIV-1 Attachment Inhibitors
Wang et al. (2009) characterized potent inhibitors of HIV-1 attachment, focusing on the modification and substitution of the piperazine ring in indole-based derivatives. This research highlights the critical role of piperazine structures in pharmacophore development for antiviral drug discovery (Wang et al., 2009).
Propiedades
IUPAC Name |
1-(2-methoxyethyl)piperazine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c1-12-3-2-9-6(10)4-8-5-7(9)11/h8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHLRIMKSLEMKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)CNCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630780 | |
| Record name | 1-(2-Methoxyethyl)piperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyethyl)piperazine-2,6-dione | |
CAS RN |
841274-04-2 | |
| Record name | 1-(2-Methoxyethyl)piperazine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00630780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




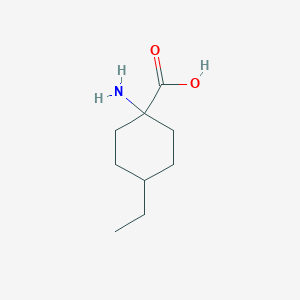
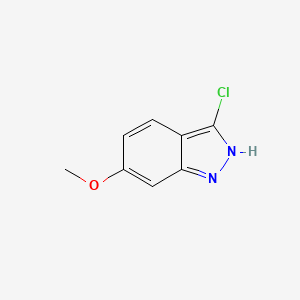

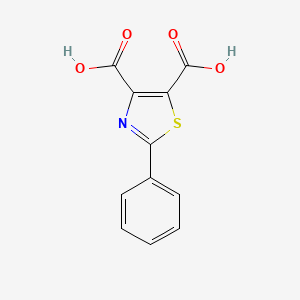
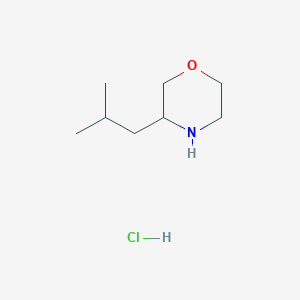
![N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]thiazol-2-amine](/img/structure/B1602993.png)
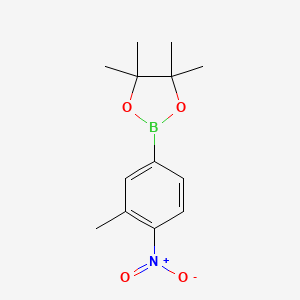


![4,14,22,32-Tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-9,18,27,36,37,39,40,41-octaza-38lambda2-plumbadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene](/img/structure/B1603002.png)


